molecular formula C22H25NO3 B4085471 2,3-bis(4-methoxyphenyl)-2-azaspiro[3.5]nonan-1-one

2,3-bis(4-methoxyphenyl)-2-azaspiro[3.5]nonan-1-one

Cat. No.: B4085471
M. Wt: 351.4 g/mol
InChI Key: XYKRQYKVEDGQPJ-UHFFFAOYSA-N
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Description

2,3-bis(4-methoxyphenyl)-2-azaspiro[3.5]nonan-1-one is a synthetic organic compound characterized by its unique spirocyclic structure. This compound features a spiro[3.5]nonane core with two 4-methoxyphenyl groups and an azaspiro moiety. The presence of the methoxy groups and the spirocyclic framework imparts distinct chemical and physical properties to the molecule, making it of interest in various fields of research.

Preparation Methods

The synthesis of 2,3-bis(4-methoxyphenyl)-2-azaspiro[3.5]nonan-1-one typically involves multicomponent reactions. One efficient method reported involves the one-pot domino reaction of β-ketoesters, aromatic aldehydes, and aromatic amines. This multicomponent coupling is catalyzed by trimethylsilyl iodide (TMSI) in methanol at room temperature, yielding the desired substituted pyridines in moderate to good yields . Industrial production methods may involve similar multicomponent reactions but optimized for larger scale synthesis with considerations for cost, yield, and environmental impact.

Chemical Reactions Analysis

2,3-bis(4-methoxyphenyl)-2-azaspiro[3.5]nonan-1-one undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

    Reduction: The carbonyl group in the spirocyclic core can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3-bis(4-methoxyphenyl)-2-azaspiro[3.5]nonan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug design due to its unique structural features.

    Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 2,3-bis(4-methoxyphenyl)-2-azaspiro[3.5]nonan-1-one involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity. The methoxy groups may also participate in hydrogen bonding or hydrophobic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

2,3-bis(4-methoxyphenyl)-2-azaspiro[3.5]nonan-1-one can be compared with other spirocyclic compounds such as:

    Spiro[4.5]decane derivatives: These compounds have a similar spirocyclic core but differ in the size and substitution pattern of the rings.

    Spirooxindoles: Known for their biological activities, spirooxindoles have an oxindole moiety instead of the azaspiro group.

    Spirocyclic piperidines: These compounds feature a piperidine ring and are often used in medicinal chemistry for their pharmacological properties. The uniqueness of this compound lies in its specific substitution pattern and the presence of the azaspiro moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1,2-bis(4-methoxyphenyl)-2-azaspiro[3.5]nonan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3/c1-25-18-10-6-16(7-11-18)20-22(14-4-3-5-15-22)21(24)23(20)17-8-12-19(26-2)13-9-17/h6-13,20H,3-5,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKRQYKVEDGQPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3(CCCCC3)C(=O)N2C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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